3-(Dimethoxymethylsilyl)propylamine
Overview
Description
3-(Dimethoxymethylsilyl)propylamine is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention various amine derivatives and silyl compounds, which can provide insight into the chemical behavior and potential applications of similar compounds. For instance, the synthesis and characterization of a disubstituted indene derivative with a dimethylsilyl group is described, which suggests that silyl groups are of interest in the field of organic chemistry for their ability to form stable complexes with metals .
Synthesis Analysis
The papers provided do not specifically address the synthesis of 3-(Dimethoxymethylsilyl)propylamine. However, they do provide examples of the synthesis of related compounds. For example, the synthesis of a disubstituted indene derivative with a dimethylsilyl group is detailed, indicating that such compounds can be synthesized and characterized using techniques such as NMR and mass spectroscopy . This suggests that similar methods could potentially be applied to the synthesis and analysis of 3-(Dimethoxymethylsilyl)propylamine.
Molecular Structure Analysis
While the molecular structure of 3-(Dimethoxymethylsilyl)propylamine is not directly analyzed in the provided papers, the structure of a related compound, a disubstituted indene derivative, is characterized using NMR spectroscopy . This indicates that NMR is a valuable tool for analyzing the molecular structure of silyl-containing compounds, which could be relevant for understanding the structure of 3-(Dimethoxymethylsilyl)propylamine.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of 3-(Dimethoxymethylsilyl)propylamine. However, they do mention the reactivity of other amine derivatives. For instance, 2,3-dimethyl-2-butylamine derivatives are shown to have potent effects on potassium currents in rat tail arterial smooth muscle cell membranes, suggesting that the amine side chain plays a significant role in the compound's reactivity . This could imply that the amine group in 3-(Dimethoxymethylsilyl)propylamine may also confer specific reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Dimethoxymethylsilyl)propylamine are not directly reported in the provided papers. However, the papers do discuss the properties of similar compounds. For example, the hypotensive and cardiac-modulating properties of 2,3-dimethyl-2-butylamine derivatives are dependent on their amino group substituents , and the inclusion complex of 3,3-dimethylbutylamine with beta-cyclodextrin shows specific interactions and encapsulation behavior . These findings suggest that the physical and chemical properties of amine and silyl derivatives can be quite diverse and are influenced by their specific substituents and interactions with other molecules.
Scientific Research Applications
Carbohydrate Chemistry
3-(Dimethylamino)-1-propylamine (DMAPA) is utilized in carbohydrate chemistry for anomeric deacylation reactions to produce 1-O deprotected sugars, useful as precursors for imidate glycosyl donors. It's also effective in removing excess reagents like benzoyl chloride and tosyl chloride, simplifying purification processes (Andersen, Heuckendorff, & Jensen, 2015).
Carbon Dioxide Capture
Research indicates that DMAPA shows high efficiency in capturing carbon dioxide (CO2), outperforming other benchmark amines. Its solubility in aqueous solutions was measured under various conditions, demonstrating its potential in CO2 absorption technologies (Nath & Henni, 2020).
Synthetic Organic Chemistry
3-(3,4-Dimethoxyphenyl)-propylamine is used in synthesizing 1-aralkyl-dihydro-2-benzazepines, which are then reduced to produce specific compounds. This illustrates its role in complex organic synthesis processes (Berney & Jauner, 1976).
Physical Property Analysis of Aqueous Solutions
DMAPA is studied for its impact on the physical properties of aqueous solutions, such as density, speed of sound, dynamic viscosity, and surface tension. These studies are crucial for understanding its behavior in separation processes of acidic gases (Blanco et al., 2017).
Biomaterials and Regenerative Medicine
DMAPA is used in grafting propylamine and butylamine to hyaluronan (HA), significantly altering HA's viscoelastic properties. This is valuable for bioink and hydrogel preparation in drug delivery and regenerative medicine (Petta et al., 2016).
Reaction Mechanism Studies
DMAPA's involvement in the multicomponent reaction with propylamine and dimethyl acetylenedicarboxylate is explored through DFT studies, providing insights into complex chemical reaction mechanisms (Zhu et al., 2013).
Safety And Hazards
Future Directions
The compound has been used in the synthesis of CsPbBr3@SiO2, which exhibits excellent optical properties and has potential applications in light-emitting diodes . The light-emitting diode encapsulated with CsPbBr3@SiO2 showed a cold-white light characteristic . This suggests potential future directions in the field of optoelectronics.
properties
IUPAC Name |
3-[dimethoxy(methyl)silyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NO2Si/c1-8-10(3,9-2)6-4-5-7/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAASQNKCWTPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904533 | |
Record name | 3-(Dimethoxymethylsilyl)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethoxymethylsilyl)propylamine | |
CAS RN |
3663-44-3 | |
Record name | γ-Aminopropylmethyldimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3663-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dimethoxymethylsilyl)propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Dimethoxymethylsilyl)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dimethoxymethylsilyl)propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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